molecular formula C27H26N2O3S2 B11593307 Ethyl 2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Ethyl 2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11593307
M. Wt: 490.6 g/mol
InChI Key: VCCHVZAKXUDVLJ-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline and thiophene moiety, which are known for their significant biological and chemical properties. The presence of these heterocyclic rings makes this compound a subject of interest in various fields, including medicinal chemistry, material science, and industrial applications.

Preparation Methods

The synthesis of ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline and thiophene intermediates. Common synthetic routes include:

Industrial production methods often involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, inhibiting their function and leading to anticancer and antimicrobial effects . The thiophene ring can modulate the activity of specific receptors and ion channels, contributing to its anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H26N2O3S2

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C27H26N2O3S2/c1-2-32-27(31)24-18-11-5-3-4-6-13-22(18)34-26(24)29-25(30)19-16-21(23-14-9-15-33-23)28-20-12-8-7-10-17(19)20/h7-10,12,14-16H,2-6,11,13H2,1H3,(H,29,30)

InChI Key

VCCHVZAKXUDVLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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